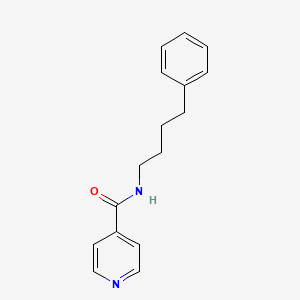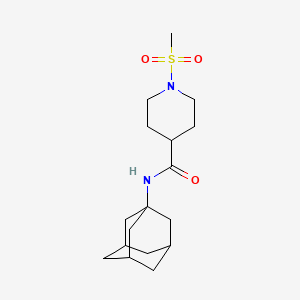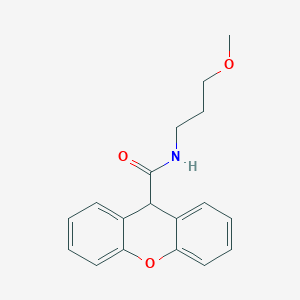![molecular formula C17H20N4OS B4835501 N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4835501.png)
N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Vue d'ensemble
Description
N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as CPTH6, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential application in the field of cancer research. CPTH6 has been found to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and have been linked to the development of cancer.
Mécanisme D'action
N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibits the activity of HATs by binding to the active site of the enzyme. This prevents the acetylation of histones, which are proteins that play a critical role in gene expression. The inhibition of HATs by N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibits the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in biological assays. N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been found to have low toxicity, which makes it a safe candidate for in vivo studies. However, one limitation of N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is its specificity for HATs. While this specificity makes it a promising candidate for cancer therapy, it also limits its application in other areas of research.
Orientations Futures
There are several future directions for research on N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research is the development of novel cancer therapies that target HATs using N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide or other small molecule inhibitors. Another area of research is the identification of new targets for N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, which could expand its application beyond cancer research. Additionally, the optimization of the synthesis method for N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to the development of more potent and selective inhibitors.
Applications De Recherche Scientifique
N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential application in cancer research. HATs play a critical role in gene expression, and their dysregulation has been linked to the development of cancer. N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to inhibit the activity of HATs, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This makes N-hexyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide a promising candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
N-hexyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-3-4-5-9-19-17(22)13-12-16-18-10-8-14(21(16)20-13)15-7-6-11-23-15/h6-8,10-12H,2-5,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRXDMESARZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=NN2C(=CC=NC2=C1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4835431.png)
![N-{2-[methyl(phenyl)amino]ethyl}-2-(methylthio)benzamide](/img/structure/B4835445.png)
![4-[(4-methyl-2-quinolinyl)amino]benzoic acid](/img/structure/B4835450.png)

![2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B4835466.png)

![4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4835473.png)
![2-({4-chloro-6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4835479.png)

![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4835493.png)

![5-[4-(allyloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835518.png)
![1-(2-methylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4835519.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4835526.png)